molecular formula C11H12N2O2 B7790296 3-isopropylquinazoline-2,4(1h,3h)-dione CAS No. 5943-91-9

3-isopropylquinazoline-2,4(1h,3h)-dione

Cat. No.: B7790296
CAS No.: 5943-91-9
M. Wt: 204.22 g/mol
InChI Key: PDLFMXPHMBAMMX-UHFFFAOYSA-N
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Description

3-isopropylquinazoline-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound consists of a quinazoline core with an isopropyl group at the third position and two keto groups at the second and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropylquinazoline-2,4(1h,3h)-dione can be achieved through various methods. One common approach involves the reaction of anthranilic acid with isocyanates, followed by cyclization to form the quinazoline-2,4-dione core . Another method includes the reaction of 2-aminobenzonitrile with carbon dioxide under catalytic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-isopropylquinazoline-2,4(1h,3h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Amines or other nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Quinazoline-3-oxides.

    Reduction: Hydroxyquinazolines.

    Substitution: 2-Aminoquinazolines.

Comparison with Similar Compounds

  • 3-Propylquinazoline-2,4-dione
  • 3-Cyclohexylquinazoline-2,4-dione
  • 3-Hydroxyquinazoline-2,4-dione

Comparison: 3-isopropylquinazoline-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. For instance, the isopropyl group at the third position enhances its enzyme inhibitory activity, making it a potent α-amylase and α-glucosidase inhibitor . In contrast, other derivatives like 3-hydroxyquinazoline-2,4-dione are more effective as metal ion chelators with potent anti-HCV activities .

Properties

IUPAC Name

3-propan-2-yl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-7H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLFMXPHMBAMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373068
Record name 3-Isopropyl-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5943-91-9
Record name 3-Isopropyl-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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